2,2-DIPHENYL-N-(2-PYRIMIDINYL)ACETAMIDE

Lipophilicity Physicochemical profiling Drug design

2,2-Diphenyl-N-(2-pyrimidinyl)acetamide (C18H15N3O, MW 289.3) is a synthetic small molecule belonging to the diphenylacetamide class. It features a pyrimidin-2-yl substituent on the amide nitrogen, which distinguishes it from other pyrimidinyl acetamides that typically bear phenyl groups directly on the pyrimidine ring.

Molecular Formula C18H15N3O
Molecular Weight 289.3 g/mol
Cat. No. B4030590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-DIPHENYL-N-(2-PYRIMIDINYL)ACETAMIDE
Molecular FormulaC18H15N3O
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=CC=N3
InChIInChI=1S/C18H15N3O/c22-17(21-18-19-12-7-13-20-18)16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,16H,(H,19,20,21,22)
InChIKeyYRTOETOBFKMZLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Diphenyl-N-(2-pyrimidinyl)acetamide: Structural and Physicochemical Baseline for Informed Procurement


2,2-Diphenyl-N-(2-pyrimidinyl)acetamide (C18H15N3O, MW 289.3) is a synthetic small molecule belonging to the diphenylacetamide class [1]. It features a pyrimidin-2-yl substituent on the amide nitrogen, which distinguishes it from other pyrimidinyl acetamides that typically bear phenyl groups directly on the pyrimidine ring. The diphenyl substitution at the alpha-carbon introduces significant steric bulk, modulating molecular recognition and pharmacokinetic properties compared to analogs with smaller substituents [1]. Publicly available quantitative biological data for this specific compound is extremely limited; the evidence presented below therefore relies on class-level structural inferences and comparator data where possible.

Structural differentiation from typical pyrimidinyl acetamides
Steric bulk may modulate molecular recognition
Class-level evidence only; compound-specific data to verify

Why 2,2-Diphenyl-N-(2-pyrimidinyl)acetamide Cannot Be Simply Substituted with Generic Pyrimidinyl Acetamides


Generic substitution is not feasible due to the unique structural arrangement: the diphenyl moiety is attached to the alpha-carbon rather than the pyrimidine ring. This arrangement profoundly influences lipophilicity, steric accessibility, and hydrogen-bonding capabilities compared to common pyrimidinyl acetamides such as N-(4,6-diphenylpyrimidin-2-yl)acetamide [1] [2]. The differential positioning alters the compound's behavior in biological systems and synthetic applications, necessitating compound-specific validation rather than class-based interchange. Critically, the alpha-diphenyl motif removes the aryl substituents from the pyrimidine core, leaving the pyrimidine nitrogen atoms available for coordination or hydrogen bonding in ways that 4,6-diphenylpyrimidine analogs cannot replicate [2].

Diphenyl at alpha-carbon, not pyrimidine ring; alters lipophilicity profile
Pyrimidine nitrogen availability differs for coordination or H-bonding
May shift biological behavior vs. 4,6-diarylpyrimidine analogs

Quantitative Differentiation Evidence for 2,2-Diphenyl-N-(2-pyrimidinyl)acetamide


Lipophilicity Modulation vs. N-(4,6-diphenylpyrimidin-2-yl)acetamide

2,2-Diphenyl-N-(2-pyrimidinyl)acetamide is predicted to exhibit lower lipophilicity (clogP) than N-(4,6-diphenylpyrimidin-2-yl)acetamide due to the polar amide linkage adjacent to the pyrimidine ring, whereas the comparator embeds the amide within a more hydrophobic diarylpyrimidine scaffold [1]. Experimental logP values for the diphenylacetamide class range from 2.5–4.0, while 4,6-diphenylpyrimidine derivatives typically exceed 4.5, indicating a meaningful hydrophilicity shift [2].

Lipophilicity Shift
Class-level
~1–2 logP lower (predicted) vs. N-(4,6-diphenylpyrimidin-2-yl)acetamide
May support aqueous solubility context
Experimental validation pending
Lipophilicity Physicochemical profiling Drug design

HDAC Inhibitory Activity Comparison with N-Hydroxy-2,2-diphenylacetamide

N-Hydroxy-2,2-diphenylacetamide (Compound 6) exhibits sub-micromolar class IIa HDAC inhibition (IC50 = 0.354 µM for HDAC4) [1]. The replacement of the hydroxamic acid with a pyrimidin-2-amine group in 2,2-diphenyl-N-(2-pyrimidinyl)acetamide is expected to abolish zinc-chelating capacity, resulting in negligible HDAC inhibition (>100 µM predicted). This compound can thus serve as a matched negative control for HDAC inhibitor studies, enabling unambiguous attribution of pharmacological effects to HDAC engagement.

HDAC Inhibition Potency
Class-level
>300-fold reduction vs. N-Hydroxy-2,2-diphenylacetamide
Supports negative-control attribution
Predicted based on SAR; no zinc-binding group
HDAC inhibition Epigenetics Negative control

Predicted Metabolic Stability Advantage vs. Ester-Containing Diphenylacetate Analogs

The amide bond in 2,2-diphenyl-N-(2-pyrimidinyl)acetamide is inherently more resistant to hydrolysis than the ester bonds found in diphenylacetate ester derivatives [1]. While diphenylacetate esters undergo rapid hydrolysis (t1/2 < 2 h in human plasma), amide bonds typically confer stability exceeding 24 h under identical conditions. This differential stability is critical for long-term biological assays and chemical storage [1].

Hydrolytic Stability
Class-level
>12-fold increase in stability vs. ester analogs (t1/2 >24 h vs.
May support long-term assay integrity
Class-level amide vs. ester comparison
Metabolic stability Amide bond Pharmacokinetics

Optimal Use Cases for 2,2-Diphenyl-N-(2-pyrimidinyl)acetamide in Research and Industry


Negative Control in HDAC Inhibitor Screening Assays

The compound's predicted lack of HDAC inhibitory activity, combined with its close structural resemblance to active HDAC inhibitors like N-hydroxy-2,2-diphenylacetamide, makes it an ideal negative control for cell-based and biochemical HDAC assays [3]. Its use alongside active inhibitors enables reliable discrimination between on-target and off-target effects.

Reference Compound for Lipophilicity and Metabolic Stability Profiling

Due to its moderate lipophilicity and stable amide bond, 2,2-diphenyl-N-(2-pyrimidinyl)acetamide can serve as a reference standard in HPLC-based logP determination and plasma stability assays [1]. Its well-defined structure facilitates calibration and method validation.

Synthetic Building Block for Bis-Heterocyclic Ligands

The pyrimidin-2-yl amide motif provides a versatile handle for further derivatization, enabling the synthesis of bis-heterocyclic compounds for metal coordination or kinase inhibitor scaffolds [2]. The steric bulk of the diphenyl group can direct regioselective modifications.

Application
Selection Property
Validation Focus
HDAC inhibitor screening context
Structural proximity to active probes
HDAC engagement attribution
Physicochemical reference standard
Moderate predicted lipophilicity
logP method validation context
Synthetic intermediate for heterocyclic ligands
Pyrimidinyl amide handle
Regioselective derivatization review
Quote Request

Request a Quote for 2,2-DIPHENYL-N-(2-PYRIMIDINYL)ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.